Sodium acetate-1-13C

Catalog No.
S770655
CAS No.
23424-28-4
M.F
C2H3NaO2
M. Wt
83.026 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate-1-13C

CAS Number

23424-28-4

Product Name

Sodium acetate-1-13C

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2

Molecular Weight

83.026 g/mol

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1;

InChI Key

VMHLLURERBWHNL-CGOMOMTCSA-M

SMILES

CC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

C[13C](=O)[O-].[Na+]

Applications in Metabolism and Metabolomics

One of the primary applications of sodium acetate-1-3C lies in the study of metabolism and metabolomics. Researchers can administer this compound to various biological systems, such as cells, tissues, or even whole organisms. By tracking the fate of the 13C label through various metabolic pathways, scientists can gain insights into:

  • Substrate utilization: By analyzing the incorporation of the 13C label into different cellular metabolites, researchers can determine which substrates, like glucose or fatty acids, cells are using for energy production.
  • Metabolic flux: By measuring the rate of appearance of the 13C label in different metabolites, scientists can estimate the activity of specific enzymes and pathways within the metabolic network.
  • Cellular differentiation and disease states: Studying the metabolic profiles of cells or tissues under different conditions, such as during differentiation or disease progression, can help researchers identify specific metabolic alterations associated with these processes.

Applications in Magnetic Resonance Techniques

Sodium acetate-1-13C also finds applications in magnetic resonance techniques, such as Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI). The 13C label provides a distinct signal in the spectrum, allowing researchers to:

  • Study cellular and tissue metabolism in vivo: By administering sodium acetate-1-13C to living organisms and using MRS, researchers can non-invasively monitor metabolic activity in specific organs or tissues.
  • Investigate specific metabolic pathways: By combining MRS with specific labeling patterns of the 13C isotope, researchers can target and study individual metabolic pathways within cells or tissues.

Applications in Hyperpolarization Techniques

In recent years, sodium acetate-1-13C has also been utilized in hyperpolarization techniques, which significantly enhance the sensitivity of MRI signals. This allows researchers to:

  • Improve the sensitivity of metabolic imaging: By hyperpolarizing the 13C label in sodium acetate, researchers can achieve significantly higher signal intensity in MRS experiments, enabling the detection of metabolites present in lower concentrations.
  • Study metabolic changes in real-time: The enhanced sensitivity allows researchers to monitor metabolic changes in living organisms over shorter time scales, providing a more dynamic picture of cellular processes.

Sodium acetate-1-13C is a stable isotope-labeled compound of sodium acetate, which is the sodium salt of acetic acid. Its chemical formula is C2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2 or CH3COONa\text{CH}_3\text{COONa}, with the unique feature that one of the carbon atoms in the acetate group is labeled with the carbon-13 isotope. This labeling allows for enhanced tracking and analysis in various scientific studies, particularly in metabolic and biochemical research.

Sodium acetate appears as a white crystalline powder or granules and is hygroscopic, meaning it can absorb moisture from the environment. It is highly soluble in water, with solubility increasing with temperature. The compound has a melting point of 324 °C and a boiling point of 881.4 °C. In its pure form, sodium acetate is odorless, but when decomposed, it emits a vinegar-like smell due to the release of acetic acid vapors .

Sodium acetate itself does not have a specific mechanism of action as it's a simple salt. However, the acetate group plays a crucial role in cellular metabolism as part of the acetyl CoA molecule, which is central to energy production through the citric acid cycle [].

Sodium acetate-1-13C, due to the isotope labeling, allows researchers to trace the movement and utilization of the acetate group in various metabolic pathways within cells and organisms []. This information is valuable for understanding metabolic processes, drug action, and other areas of biological research.

  • Wear gloves and safety glasses to avoid skin and eye contact.
  • Wash hands thoroughly after handling.
  • Avoid inhalation of dust particles.
  • Store in a cool, dry place away from light and moisture [].

  • Formation of Esters: Sodium acetate can react with alkyl halides to form esters. For example:
    CH3COONa+BrCH2CH3CH3COOCH2CH3+NaBr\text{CH}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  • Decomposition: Upon heating with soda lime (a mixture of sodium hydroxide and calcium oxide), sodium acetate decomposes to produce methane:
    CH3COONa+soda limemethane+other products\text{CH}_3\text{COONa}+\text{soda lime}\rightarrow \text{methane}+\text{other products}
  • Buffering Action: Sodium acetate acts as a buffering agent when combined with acetic acid, helping to maintain pH levels in biological and chemical systems .

Sodium acetate-1-13C has been studied for its metabolic effects, particularly regarding energy expenditure and substrate utilization. Research indicates that ingestion of sodium acetate can induce metabolic alkalosis and influence fat and carbohydrate metabolism. In a study involving healthy volunteers, it was found that approximately 80% of exogenous acetate was oxidized during rest periods, highlighting its role as an energy substrate .

Additionally, sodium acetate can alter blood and urine pH levels by generating bicarbonate upon absorption, which may have implications for electrolyte balance in clinical settings .

Sodium acetate-1-13C can be synthesized through several methods:

  • Reaction with Acetic Acid: The most common method involves the reaction of acetic acid with sodium hydroxide or sodium carbonate in an aqueous solution:
    CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}
  • Isotope Labeling: The specific labeling with carbon-13 can be achieved during the synthesis by using carbon-13 enriched acetic acid or through other isotopic exchange methods .

Sodium acetate-1-13C has several applications:

  • Metabolic Studies: It is widely used in research to trace metabolic pathways involving acetate metabolism.
  • Nutritional Research: The compound helps in understanding energy utilization from dietary sources.
  • Pharmaceutical Formulations: Sodium acetate serves as an electrolyte replenisher in intravenous solutions.
  • Biochemical Assays: It is utilized in various assays to study enzyme kinetics and metabolic flux analysis.

Studies have shown that sodium acetate interacts with various metabolic pathways. For instance, it influences energy expenditure and substrate oxidation rates, providing insights into how exogenous sources of acetate are utilized by the body. The presence of sodium acetate can also affect the utilization of fats and carbohydrates differently compared to other sodium salts like sodium bicarbonate .

Several compounds are structurally or functionally similar to sodium acetate-1-13C. Here are some notable examples:

Compound NameChemical FormulaKey Differences
Sodium AcetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Non-labeled version used in general applications
Sodium BicarbonateNaHCO3\text{NaHCO}_3Primarily used as an antacid; different metabolic effects
Potassium AcetateC2H3KO2\text{C}_2\text{H}_3\text{KO}_2Similar buffering capacity; potassium source instead of sodium
Calcium AcetateC4H6CaO4\text{C}_4\text{H}_6\text{CaO}_4Used for calcium supplementation; different ionic properties

Sodium acetate-1-13C stands out due to its specific isotopic labeling, which provides unique advantages for tracing metabolic processes compared to its non-labeled counterparts .

UNII

73J74S8H3O

Other CAS

23424-28-4

Wikipedia

1-sodium acetate c-13

Dates

Modify: 2023-08-15

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